molecular formula C14H13BF2O3 B14216462 Bis(3-fluoro-4-methoxyphenyl)borinic acid CAS No. 718642-11-6

Bis(3-fluoro-4-methoxyphenyl)borinic acid

Cat. No.: B14216462
CAS No.: 718642-11-6
M. Wt: 278.06 g/mol
InChI Key: YLAUPSNNULVAPY-UHFFFAOYSA-N
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Description

Bis(3-fluoro-4-methoxyphenyl)borinic acid is an organoboron compound that features two 3-fluoro-4-methoxyphenyl groups attached to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-fluoro-4-methoxyphenyl)borinic acid typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the formation of the borinic acid. The reaction is generally carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluoro-4-methoxyphenyl)borinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-fluoro-4-methoxyphenyl)borinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of bis(3-fluoro-4-methoxyphenyl)borinic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the phenyl groups to the target moleculeThe molecular targets and pathways involved include the palladium catalyst and the boron atom, which act as key intermediates in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • Phenylboronic acid

Uniqueness

Bis(3-fluoro-4-methoxyphenyl)borinic acid is unique due to the presence of two 3-fluoro-4-methoxyphenyl groups, which enhance its reactivity and selectivity in coupling reactions. This makes it a valuable reagent in organic synthesis compared to other boronic acids and borinic acids .

Properties

CAS No.

718642-11-6

Molecular Formula

C14H13BF2O3

Molecular Weight

278.06 g/mol

IUPAC Name

bis(3-fluoro-4-methoxyphenyl)borinic acid

InChI

InChI=1S/C14H13BF2O3/c1-19-13-5-3-9(7-11(13)16)15(18)10-4-6-14(20-2)12(17)8-10/h3-8,18H,1-2H3

InChI Key

YLAUPSNNULVAPY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)F)(C2=CC(=C(C=C2)OC)F)O

Origin of Product

United States

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